N,N-Dimethyl-4-sulfamoylbenzamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol. This compound serves as a significant intermediate in the synthesis of various herbicides, particularly Foramsulfuron, which is utilized in agricultural applications to control weeds. The compound appears as a beige solid and exhibits slight solubility in dimethyl sulfoxide and methanol when heated. Its synthesis and application in scientific research highlight its importance in both chemistry and agriculture.
N,N-Dimethyl-4-sulfamoylbenzamide is classified under sulfonamide derivatives, which are known for their diverse biological activities. It is synthesized from simpler chemical precursors through specific reaction pathways that involve the introduction of sulfamoyl groups into benzamide structures. The compound is primarily sourced from chemical suppliers specializing in research chemicals and agrochemicals.
The synthesis of N,N-Dimethyl-4-sulfamoylbenzamide typically involves several key steps:
The synthetic route may vary depending on industrial versus laboratory settings, with industrial methods often optimized for large-scale production using automated reactors and continuous flow systems to enhance yield and efficiency.
The molecular structure of N,N-Dimethyl-4-sulfamoylbenzamide can be represented using various chemical notation systems:
The compound features a sulfonamide group attached to a benzamide core, contributing to its biological activity. The presence of both amine and sulfonyl functional groups enhances its reactivity and interaction with biological systems.
N,N-Dimethyl-4-sulfamoylbenzamide undergoes several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution processes. The outcomes depend significantly on the specific reaction conditions employed.
The mechanism of action for N,N-Dimethyl-4-sulfamoylbenzamide involves its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways within plants. As an intermediate in herbicide synthesis, it inhibits essential growth processes by disrupting enzyme activity, leading to reduced plant viability.
The exact molecular targets can vary based on the derivative form of the compound used but generally involve inhibition of enzymes critical for amino acid synthesis or other metabolic functions in plants.
N,N-Dimethyl-4-sulfamoylbenzamide has several applications across different fields:
N,N-Dimethyl-4-sulfamoylbenzamide (CAS 38576-77-1) represents a strategically engineered sulfonamide derivative that occupies a distinctive niche within medicinal chemistry. Characterized by the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol, this compound integrates a benzamide core with dimethyl substitution at the amide nitrogen and a sulfamoyl moiety at the para position of the benzene ring . Its structural configuration facilitates diverse biological interactions while maintaining synthetic accessibility, positioning it as a versatile scaffold in pharmaceutical research. The compound's significance stems from its dual functionality—the sulfamoyl group enables target recognition in enzyme binding sites, while the dimethylated amide enhances metabolic stability and membrane permeability [3]. These attributes collectively underscore its value in rational drug design paradigms targeting complex disease mechanisms.
The development of sulfamoylbenzamide derivatives is inextricably linked to the broader evolution of sulfonamide therapeutics, which began with Gerhard Domagk's landmark 1932 discovery of the antibacterial properties of Prontosil (sulfamidochrysoidine). This breakthrough ushered in the sulfa drug era, demonstrating that synthetic organic compounds could effectively combat bacterial pathogens. Subsequent medicinal chemistry efforts focused on structural diversification to enhance potency and expand therapeutic applications beyond anti-infectives .
N,N-Dimethyl-4-sulfamoylbenzamide emerged from systematic structure-activity relationship (SAR) studies exploring substitutions on the benzamide scaffold. Early synthetic approaches involved direct sulfonation of benzamide derivatives, but these methods suffered from regioselectivity issues and poor yields. Contemporary synthesis typically employs 4-sulfamoylbenzoic acid as a key intermediate, reacting it with dimethylformamide (DMF) in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) . This method significantly improved reaction efficiency and purity profiles, facilitating broader exploration of the compound's pharmacological potential.
Table 1: Historical Development Timeline of Key Sulfamoylbenzamide Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
1930s | Discovery of Prontosil | Established sulfonamides as viable chemotherapeutic agents |
1950-1970s | Development of first-generation sulfamoylbenzamides | Expanded applications to diuretics and carbonic anhydrase inhibitors |
Late 1990s | Synthesis of N,N-dimethyl-4-sulfamoylbenzamide | Introduced dimethylamide modification enhancing metabolic stability |
2000s | Identification of antiviral activity in HBV inhibition | Demonstrated utility beyond antibacterial applications |
2010-Present | Structural optimization for targeted therapeutics | Generated derivatives with improved selectivity and pharmacokinetic profiles |
The compound's discovery timeline parallels key advances in medicinal chemistry. Initially synthesized as part of exploratory libraries in the late 1990s, it gained significant research attention when virological studies in the early 2000s revealed its unexpected activity against hepatitis B virus (HBV) capsid assembly . This discovery marked a pivotal expansion of sulfamoylbenzamide applications from traditional areas like carbonic anhydrase inhibition and antibacterial therapy into antiviral domains. The dimethyl substitution pattern proved particularly advantageous, as it reduced susceptibility to enzymatic hydrolysis compared to primary amide analogues while maintaining favorable solubility profiles—a critical balance for therapeutic agents targeting intracellular pathogens [3].
N,N-Dimethyl-4-sulfamoylbenzamide belongs to a specialized subclass of sulfonamides characterized by a benzamide scaffold with additional nitrogen-based modifications. Its structural architecture features three key components: (1) a benzene ring providing a rigid planar core, (2) a sulfamoyl group (-SO₂NH₂) at the 4-position enabling hydrogen bonding interactions, and (3) a dimethyl-substituted amide (-CON(CH₃)₂) at the 1-position contributing steric bulk and electron-donating effects [3]. This specific arrangement creates a distinct pharmacophoric pattern that differentiates it from classical sulfonamide drugs.
The molecular geometry significantly influences its physicochemical properties. With a polar surface area of approximately 89.26 Ų and an XLogP3 value of 0.4, the compound exhibits balanced hydrophilicity-lipophilicity characteristics . This equilibrium facilitates membrane permeability while retaining sufficient aqueous solubility (predicted at 0.0451 mg/mL) for biological distribution [9]. The presence of hydrogen bond donors (sulfamoyl -NH₂) and acceptors (amide carbonyl, sulfonyl oxygens) enables versatile target engagement, while the dimethylamide group creates a tertiary amide configuration that confers resistance to proteolytic cleavage compared to primary amides .
Table 2: Structural and Functional Comparison of Sulfamoylbenzamide Derivatives
Compound | Molecular Formula | Key Structural Features | Primary Biological Activity | Distinguishing Properties |
---|---|---|---|---|
N,N-Dimethyl-4-sulfamoylbenzamide | C₉H₁₂N₂O₃S | Para-sulfamoyl; dimethylamide | HBV capsid assembly inhibition | Enhanced metabolic stability; antiviral specificity |
Sulfamethoxazole | C₁₀H₁₁N₃O₃S | Heterocyclic amine; isoxazole ring | Broad-spectrum antibacterial | Synergistic action with trimethoprim |
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide | C₉H₁₁N₃O₅S | Ortho-sulfamoyl; para-nitro group | Antiviral (structural analogue) | Electron-withdrawing nitro enhances reactivity |
N-Benzyl-4-sulfamoylbenzamide | C₁₄H₁₄N₂O₃S | Para-sulfamoyl; benzyl-substituted amide | Carbonic anhydrase inhibition | Expanded hydrophobic interactions |
Nitisinone | C₁₄H₁₀N₂O₅S | Trifluoromethyl; cyclohexanedione | Tyrosinemia treatment (HPPD inhibitor) | Aliphatic backbone with ketone functionality |
When compared to classical sulfonamide drugs, this compound exhibits strategic innovations. Unlike sulfamethoxazole—which incorporates an isoxazole heterocycle for expanded antibacterial spectrum—N,N-dimethyl-4-sulfamoylbenzamide employs a dimethylated benzamide system optimized for viral protein interactions . The electron-donating dimethylamino group contrasts sharply with the electron-withdrawing substituents found in diuretic sulfonamides like furosemide, resulting in different electronic distribution patterns that influence protein binding. Its structural similarity to nitisinone (another sulfamoylbenzamide derivative) is limited to the core benzamide-sulfamoyl arrangement, while the dimethyl modification and absence of trifluoromethyl/cyclohexanedione groups direct it toward different therapeutic targets .
The compound's functional group arrangement supports multiple binding modalities. The sulfamoyl group can participate in hydrogen bonding with enzyme active sites, potentially mimicking carboxylate or phosphate groups of biological substrates. Molecular modeling studies suggest the dimethylamide moiety engages in hydrophobic interactions and van der Waals contacts within protein binding pockets, while the planar benzene ring enables π-stacking with aromatic amino acid residues [9]. This multifaceted binding capability explains its observed activity against structurally diverse targets, particularly in viral systems where it disrupts capsid assembly through protein-protein interaction interference .
Table 3: Molecular Descriptors of N,N-Dimethyl-4-sulfamoylbenzamide
Descriptor | Value/Notation | Significance |
---|---|---|
Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N | Standardized molecular structure representation |
InChI Key | PATCOXOSYWGZRL-UHFFFAOYSA-N | Unique molecular identifier for database searches |
Molecular Weight | 228.27 g/mol | Impacts bioavailability and diffusion kinetics |
Hydrogen Bond Donor Count | 2 (sulfamoyl -NH₂) | Determines capacity for specific target interactions |
Hydrogen Bond Acceptor Count | 5 (carbonyl O, 2×sulfonyl O, sulfamoyl N) | Influences solubility and membrane permeability |
Rotatable Bond Count | 3 | Affects molecular flexibility and binding entropy |
Topological Polar Surface Area | 89.3 Ų | Predicts cellular permeability and blood-brain barrier penetration |
The compound's structural attributes directly enable its research applications. The presence of both sulfonamide and tertiary amide groups creates a multifunctional scaffold amenable to chemical diversification. Researchers exploit the sulfamoyl nitrogen for nucleophilic substitution reactions to generate N-acylated or N-alkylated derivatives, while the benzene ring undergoes electrophilic aromatic substitution at available positions . These modification pathways support rational optimization campaigns—for instance, introducing electron-withdrawing groups at the ortho position (as in N,N-dimethyl-4-nitro-2-sulfamoylbenzamide) enhances reactivity toward biological nucleophiles, potentially increasing potency against specific viral targets . Such strategic modifications demonstrate how the core structure serves as a versatile platform for generating focused libraries addressing diverse therapeutic targets.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7